(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Overview
Description
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Catalysis in Ketone Reduction
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine plays a significant role in the catalysis of the reduction of prochiral ketones. This compound, when prepared from (R)-phenylglycine, facilitates the reduction of ketones with borane, leading to the production of secondary alcohols with moderate to high enantiomeric excesses (Berenguer, García, & Vilarrasa, 1994). This is particularly effective in the reduction of linear alkyl methyl ketones.
Enantioselective Reactions
The compound is also instrumental in enantioselective reactions. It catalyzes the reduction of α,β-unsaturated ketones, resulting in allylic alcohols of different configurations. The theoretical calculations on complexes with this compound may explain the changes in steric requirements on either side of the CO group (Bach et al., 1995).
Catalysts in Stereoselective Reduction
In addition to its role in enantioselective reductions, (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is used as a chiral catalyst in stereoselective reductions. It has been investigated alongside other 1,3,2-oxazaborolidines for its performance in the reduction of acetophenone, providing insights into the structural factors relevant to yield and enantioselectivity (Berenguer, García, Gonzàlez, & Vilarrasa, 1993).
Molecular Studies and Analyses
The compound has been the subject of various molecular studies and analyses. For example, research into its solubility in organic solvents, preparative methods, purity analysis, and handling precautions provides a comprehensive understanding of its physical and chemical properties (García, 2002).
Exploration of Theoretical Aspects
Theoretical studies on the enantioselectivity of oxazaborolidine catalysts for the reduction of phenyl methyl ketone have been conducted to understand the geometric optimizations and the optical activities of the products. Such studies contribute to a deeper understanding of the catalyst’s function and potential applications (Sun Yun-peng, 2005).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
properties
IUPAC Name |
(4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRZFBSMOWZOS-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454032 | |
Record name | (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
CAS RN |
155268-88-5 | |
Record name | (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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